BMY-27709 - 99390-76-8

BMY-27709

Catalog Number: EVT-263506
CAS Number: 99390-76-8
Molecular Formula: C17H24ClN3O2
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMY-27709 is an inhibitor of influenza virus growth. BMY-27709 has an IC50 of 3-8 microM for A/WSN/33 virus growth in a multicycle replication assay and is active against all H1 and H2 subtype viruses tested. However, BMY-27709 was found to be inactive against H3 subtype viruses, as well as influenza B/Lee/40 virus. BMY-27709 was also found to act against H1 and H2 viruses early in infection, suggesting that the target for inhibition is the hemagglutinin protein.
Overview

BMY-27709 is a synthetic compound that has garnered attention for its potential as an antiviral agent, particularly against influenza viruses. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities, including antiviral and antimycobacterial effects. The development of BMY-27709 is part of ongoing research aimed at discovering effective treatments for viral infections, particularly in the context of emerging viral threats.

Source and Classification

BMY-27709 was identified through systematic screening processes aimed at finding potent inhibitors of viral fusion mechanisms. The compound's classification falls under the category of small-molecule antiviral agents, specifically designed to interfere with viral replication processes. It is part of a broader category of imidazo[2,1-b]thiazole derivatives that have shown promise in various pharmacological applications.

Synthesis Analysis

The synthesis of BMY-27709 involves several key steps that utilize established organic chemistry techniques. The process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the imidazole and thiazole moieties.
  2. Reactions: Key reactions may include cyclization processes that form the imidazo[2,1-b]thiazole core structure. This often involves condensation reactions where appropriate substituents are introduced to enhance biological activity.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound in high purity.

Technical details regarding specific reagents and conditions used in the synthesis can be found in relevant literature sources that focus on similar compounds and methodologies .

Molecular Structure Analysis

The molecular structure of BMY-27709 can be described as follows:

  • Core Structure: The compound features an imidazo[2,1-b]thiazole framework, which is characterized by a fused ring system comprising nitrogen and sulfur atoms.
  • Substituents: Various substituents can be attached to the core structure to enhance its pharmacological properties. For instance, modifications at specific positions on the ring can significantly affect its biological activity.

Data regarding the precise molecular formula and molecular weight can be derived from spectral analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

BMY-27709 undergoes specific chemical reactions that are crucial for its antiviral activity:

  1. Viral Entry Inhibition: The compound is believed to inhibit the fusion process of the influenza virus with host cell membranes, a critical step in viral entry.
  2. Binding Affinity: Detailed studies often involve evaluating the binding affinity of BMY-27709 to viral proteins or receptors involved in the fusion process.

Technical details regarding these reactions can be elucidated through kinetic studies and structural biology approaches that visualize interactions between BMY-27709 and target proteins .

Mechanism of Action

The mechanism of action for BMY-27709 primarily involves:

  1. Inhibition of Viral Fusion: By binding to specific sites on viral proteins, BMY-27709 prevents conformational changes necessary for membrane fusion.
  2. Disruption of Viral Replication: This inhibition ultimately disrupts the replication cycle of the virus, leading to reduced viral load in infected cells.

Data supporting these mechanisms often come from cellular assays and in vivo studies that demonstrate the efficacy of BMY-27709 against various strains of influenza virus .

Physical and Chemical Properties Analysis

BMY-27709 exhibits several notable physical and chemical properties:

Relevant data regarding these properties can be gathered from standard characterization techniques used in drug development .

Applications

BMY-27709 has significant potential applications in scientific research and medicine:

  1. Antiviral Therapy: It is primarily investigated for use as an antiviral agent against influenza viruses.
  2. Research Tool: Beyond therapeutic applications, BMY-27709 may serve as a valuable tool in research settings aimed at understanding viral mechanisms and developing new antiviral strategies.

Ongoing studies continue to explore its efficacy and safety profile in preclinical models, paving the way for potential clinical applications .

Introduction to Hemagglutinin-Targeted Antiviral Strategies

Influenza Virus Pathogenesis and Hemagglutinin (HA) as a Therapeutic Target

Influenza A viruses (IAVs) cause 3–5 million severe illnesses and 290,000–650,000 annual global deaths due to respiratory complications [2] [7]. Their pathogenesis hinges on the hemagglutinin (HA) glycoprotein, a homotrimeric envelope protein mediating two critical infection steps:

  • Host Cell Attachment: The HA globular head domain binds terminal sialic acid (SA) receptors on respiratory epithelial cells. Human-adapted strains preferentially recognize α-2,6-linked SA, while avian strains bind α-2,3-linked SA [4] [8].
  • Membrane Fusion: Following viral endocytosis, endosomal acidification (pH ~5.0) triggers irreversible HA conformational rearrangements. This releases the fusion peptide (FP) from HA2, enabling fusion between viral and endosomal membranes and subsequent viral genome release [4] [10].

Table 1: Structural and Functional Domains of Influenza Hemagglutinin

DomainSubunitKey Structural FeaturesFunctionConservation
Globular headHA1Receptor-binding site (RBS: Y98, W153, H183, Y195); Antigenic sitesHost cell receptor binding; Major antigenic targetLow (highly variable)
Fusion peptideHA2N-terminal hydrophobic residuesInserts into host membrane to initiate fusionHigh
Stem regionHA2Long alpha helix (LAH); Transmembrane domainStructural stability; Fusion machineryModerate-High

HA’s genetic variability—driven by antigenic drift (point mutations in HA1) and shift (reassortment)—complicates vaccine design but offers a conserved target: the fusogenic HA2 stem [2] [8]. Inhibiting HA-mediated fusion blocks viral entry, making it a compelling strategy for broad-spectrum antivirals.

Historical Context of HA Inhibitors in Antiviral Drug Discovery

Early antiviral efforts focused on M2 ion channel blockers (amantadine, rimantadine) and neuraminidase inhibitors (oseltamivir, zanamivir). However, rapid resistance (e.g., >95% of H3N2 strains carry M2-S31N mutation) and limited efficacy against influenza B underscored the need for novel targets [7] [8]. HA emerged as an alternative with two inhibition approaches:

  • Receptor-Binding Blockers: Compounds like cyanovirin-N block SA recognition but face challenges due to HA1’s variability and high SA receptor density [6].
  • Fusion Inhibitors: Target the conserved HA2 stem. Pioneering molecules included:
  • Benzoquinones/Hydroquinones: Inhibit low-pH conformational changes but lack specificity [10].
  • CL385319: Designed against H3 HA, limited to group 2 IAVs [6].
  • Stachyflin: Potent against H1/H3 but complex synthesis hindered development [6].

Table 2: Evolution of Early-Stage HA Fusion Inhibitors

Compound ClassSubtype SpecificityMechanistic ActionLimitations
BenzoquinonesH1/H3Prevent HA refolding at low pHLow potency; Cellular toxicity
CL385319H3 (Group 2)Binds HA2 stem; Blocks FP exposureInactive against Group 1 (H1, H2, H5)
Stachyflin & AnaloguesH1/H3Stabilizes HA prefusion statePoor solubility; Synthetic complexity

Despite setbacks, these compounds validated HA as a viable target and informed rational design of advanced inhibitors [6] [8].

Role of BMY-27709 in Advancing HA-Mediated Fusion Inhibition Research

Discovered in 1996, BMY-27709 (C₁₇H₂₄ClN₃O₂; CAS 99390-76-8) became a cornerstone for mechanistic studies of HA fusion inhibition [3] [5]. Key characteristics include:

  • Subtype Specificity: Inhibits H1 (e.g., A/WSN/33) and H2 viruses (IC₅₀ = 3–8 μM) but is inactive against H3 subtypes and influenza B [1] [3]. Resistance mapping confirmed target specificity: a single F110S mutation in HA2 conferred resistance, while reverse genetics proved its sufficiency [3] [10].
  • Mechanism of Action: BMY-27709 binds the HA2 stem near the fusion peptide, preventing the low-pH-induced conformational changes required for membrane fusion. This suppresses both cell-virus fusion and hemolysis of red blood cells—a surrogate fusion assay [3] [10].
  • Proof-of-Concept for Targeted Design:
  • Structure-Activity Relationship (SAR): Inactive analogs competitively reversed BMY-27709’s effects, confirming binding specificity beyond mere HA association [10].
  • Preclinical Impact: Demonstrated that small molecules could allosterically inhibit HA refolding, inspiring later therapeutics like arbidol (umifenovir) [6] [8].

Table 3: Key Mechanistic Insights from BMY-27709 Studies

PropertyFindingResearch Implication
Resistance MutationHA2-F110S (near fusion peptide)Confirmed HA as direct target; Defined binding region
Inhibition ReversibilityCompetition by inactive analogsEstablished requirement for specific ligand-protein interactions
Functional BlockadeSuppression of low-pH HA conformational changeValidated fusion arrest as antiviral mechanism

Though not clinically developed, BMY-27709 crucially illuminated HA’s druggability and guided next-generation fusion inhibitors, including PROTAC-based degraders leveraging HA’s structural plasticity [8] [10].

Table 4: Chemical Profile of BMY-27709

PropertyValue
IUPAC Name4-amino-5-chloro-2-hydroxy-N-[(2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl]benzamide
Molecular FormulaC₁₇H₂₄ClN₃O₂
Molecular Weight337.84 g/mol
SMILESC[C@H]1CCC[C@H]2N1CCC@@HNC(=O)C3=CC(=C(C=C3O)N)Cl
CAS Registry99390-76-8
MechanismHemagglutinin-mediated fusion inhibitor

Properties

CAS Number

99390-76-8

Product Name

BMY-27709

IUPAC Name

N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1

InChI Key

SQQXDSFKORQHET-GRYCIOLGSA-N

SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Solubility

Soluble in DMSO

Synonyms

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627

Canonical SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.